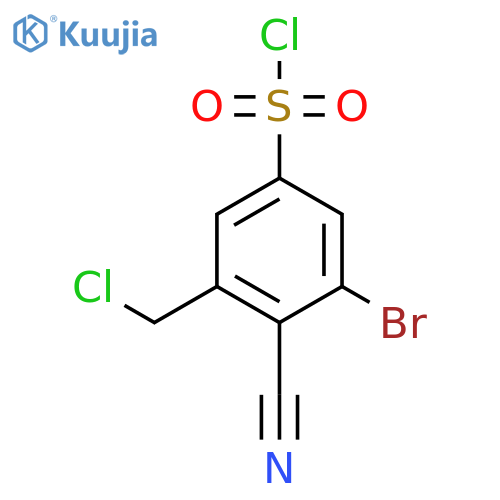

Cas no 1806839-47-3 (3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride)

1806839-47-3 structure

商品名:3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride

CAS番号:1806839-47-3

MF:C8H4BrCl2NO2S

メガワット:328.997858047485

CID:4981668

3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride

-

- インチ: 1S/C8H4BrCl2NO2S/c9-8-2-6(15(11,13)14)1-5(3-10)7(8)4-12/h1-2H,3H2

- InChIKey: YODDIAMYWQBESQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(CCl)=C1C#N)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 372

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 66.3

3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010800-500mg |

3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride |

1806839-47-3 | 97% | 500mg |

839.45 USD | 2021-06-25 | |

| Alichem | A013010800-1g |

3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride |

1806839-47-3 | 97% | 1g |

1,549.60 USD | 2021-06-25 | |

| Alichem | A013010800-250mg |

3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride |

1806839-47-3 | 97% | 250mg |

494.40 USD | 2021-06-25 |

3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

1806839-47-3 (3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬